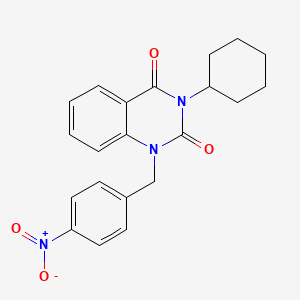![molecular formula C24H18N2O2S B11189801 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B11189801.png)
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone is a complex organic compound that features a pyrimidine ring substituted with hydroxy and phenyl groups, along with a sulfanyl linkage to a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone typically involves multi-step organic reactionsThe sulfanyl linkage is then formed through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce an alcohol .
Scientific Research Applications
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds share a similar pyrimidine core but differ in the nature of the substituents and the presence of a thioxo group.
Phenylpyrimidines: Compounds with phenyl groups attached to the pyrimidine ring, but lacking the sulfanyl linkage.
Uniqueness
2-[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-1,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N2O2S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2-oxo-1,2-diphenylethyl)sulfanyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H18N2O2S/c27-21-16-20(17-10-4-1-5-11-17)25-24(26-21)29-23(19-14-8-3-9-15-19)22(28)18-12-6-2-7-13-18/h1-16,23H,(H,25,26,27) |
InChI Key |
KIDVPEDAEIFUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate](/img/structure/B11189721.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11189728.png)
![2-[(4-methylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B11189740.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(1H)-one](/img/structure/B11189744.png)
![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11189763.png)

![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B11189774.png)
![N-(2,4-dimethoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11189781.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B11189785.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11189786.png)
![Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189789.png)
![N-benzyl-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11189802.png)
![11-(furan-2-ylmethyl)-N,N-dimethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11189804.png)
![Ethyl 4-{[butyl(2-{[(4-fluorophenyl)methyl][(4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)carbamoyl]amino}benzoate](/img/structure/B11189806.png)
